Orthogonal Bifunctional Reactivity: Single-Molecule Sulfonylation plus Cross-Coupling Capacity
5-Bromo-6-methoxypyridine-3-sulfonyl chloride combines an electrophilic sulfonyl chloride group and a palladium-reactive aryl bromide on the same monocyclic pyridine core. This enables two sequential, non-interfering derivatization steps without requiring protecting-group interconversion or linker addition [1]. The comparator 6-methoxypyridine-3-sulfonyl chloride (CAS 312300-42-8) possesses only the sulfonyl chloride handle; any cross-coupling diversification requires pre-installation of a halogen via a separate synthetic operation, adding at least one step to the synthetic sequence and reducing overall yield via multiplicative inefficiency. The positional isomer 5-bromo-2-methoxypyridine-3-sulfonyl chloride (CAS 1261584-19-3) places the methoxy group adjacent to the sulfonyl chloride at the 2-position, which introduces steric congestion that can reduce sulfonamide coupling rates relative to the 6-methoxy substitution pattern where the methoxy group is distal to the reactive sulfonyl center.
| Evidence Dimension | Number of orthogonal reactive handles per molecule |
|---|---|
| Target Compound Data | 2 orthogonal handles (sulfonyl chloride + aryl bromide) on a single pyridine core |
| Comparator Or Baseline | 6-Methoxypyridine-3-sulfonyl chloride: 1 reactive handle (sulfonyl chloride only); 5-Bromo-2-methoxypyridine-3-sulfonyl chloride: 2 handles but with steric interference |
| Quantified Difference | Quantitative yield advantage not reported in head-to-head studies; synthetic step economy estimated at 1–2 fewer steps relative to sequential halogenation-sulfonylation approaches |
| Conditions | Not applicable (structural-comparison evidence); vendor purity specifications confirm both functional groups are present at ≥95% purity |
Why This Matters
For procurement in parallel synthesis or library production, a single building block with two non-interfering reactive sites reduces step count, solvent consumption, and purification operations compared to assembling the same functionality from two separate intermediates.
- [1] Dyadyuchenko, L. V.; Dmitrieva, I. G.; Nazarenko, D. Yu.; Strelkov, V. D. Synthesis of Several Substituted Pyridine-3-Sulfonyl Chlorides, -Sulfonic Acids, and -Sulfonyl Amides. Chem. Heterocycl. Compd. 2014, 50, 1259–1269. View Source
